molecular formula C21H36ClN3O B1683701 PNU 37883 hydrochloride CAS No. 57568-80-6

PNU 37883 hydrochloride

Cat. No. B1683701
CAS RN: 57568-80-6
M. Wt: 382 g/mol
InChI Key: FZALCKUJYZCDOX-UHFFFAOYSA-N
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Description

PNU 37883 hydrochloride is a novel antagonist selective for the vascular form of K_ir6 (K_ATP) channel . It inhibits K_ir6 currents in isolated mesenteric artery smooth muscle cells but not in cardiac or skeletal myocytes . It also inhibits blood vessel relaxation and hypotension induced by pinacidil in vivo .


Molecular Structure Analysis

The molecular formula of PNU 37883 hydrochloride is C21H36ClN3O . The molecular weight is 382.0 g/mol . The IUPAC name is N-(1-adamantyl)-N’-cyclohexylmorpholine-4-carboximidamide;hydrochloride . The InChI is 1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of PNU 37883 hydrochloride include a molecular weight of 382.0 g/mol and a molecular formula of C21H36ClN3O . It is a solid, white to off-white compound .

Safety And Hazards

If inhaled, one should move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, check for and remove contact lenses and flush with copious amounts of water . After swallowing, wash out mouth with copious amounts of water; call a physician .

properties

IUPAC Name

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZALCKUJYZCDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206200
Record name U 37883A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PNU 37883 hydrochloride

CAS RN

57568-80-6
Record name 4-Morpholinecarboximidamide, N-cyclohexyl-N′-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57568-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U 37883A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 37883A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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